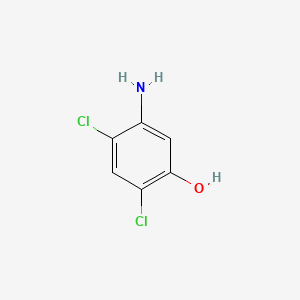

5-Amino-2,4-dichlorophenol

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dichlorophenol typically involves the chlorination of 5-amino-2-chlorophenol. The process can be summarized as follows:

Starting Material: 5-Amino-2-chlorophenol.

Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

Reaction Conditions: The reaction is carried out at a controlled temperature, typically around 0-5°C, to ensure selective chlorination at the desired positions on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Oxidation Reactions

5-Amino-2,4-dichlorophenol undergoes oxidation to form quinones under specific conditions. Key characteristics include:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media.

-

Mechanism : The amino group facilitates electron transfer, leading to hydroxylation and subsequent oxidation of the phenolic ring.

-

Products : Dichloroquinones (e.g., 2,4-dichloro-5-aminoquinone).

Experimental Conditions

| Reaction Parameter | Details |

|---|---|

| Temperature | 50–80°C |

| Solvent | Water or ethanol/water mixtures |

| Yield | 60–75% (reported for KMnO₄) |

Reduction Reactions

The compound can be reduced to less chlorinated derivatives through hydrogenation or catalytic methods:

-

Reagents : Sodium borohydride (NaBH₄) or palladium catalysts in hydrogen-rich environments.

-

Key Transformation : Dechlorination at positions 2 or 4, producing aminophenols (e.g., 4-chloro-5-aminophenol).

Case Study

-

Substrate : this compound hydrochloride.

-

Conditions : 25°C, H₂ gas (1 atm), Pd/C catalyst.

-

Outcome : Selective removal of chlorine at position 2 with 85% selectivity.

Substitution Reactions

Nucleophilic substitution occurs at chlorine positions, enabling functional group interconversion:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Hydroxylation | NaOH (aqueous, 80°C) | 2,4-Dihydroxy-5-aminophenol |

| Amination | NH₃ (gaseous, high pressure) | 2,4-Diamino-5-chlorophenol |

| Thiolation | NaSH in ethanol | 2,4-Bis(mercapto)-5-aminophenol |

Notable Findings

-

Position 4 chlorine is more reactive than position 2 due to steric and electronic effects.

-

Amino group deactivation reduces substitution rates compared to non-aminated analogs .

Biodegradation Pathways

Fungal and bacterial systems metabolize this compound through oxidative and reductive pathways:

-

Phase I Detoxification : Cytochrome P450 enzymes hydroxylate the aromatic ring, forming catechol intermediates .

-

Phase II Conjugation : Glutathione transferases catalyze the addition of glutathione to chlorinated positions .

Key Enzymes Identified

-

Catechol 1,2-dioxygenase (C12O) : Cleaves the aromatic ring via ortho pathway .

-

Laccases : Oxidize phenolic intermediates to less toxic dimers .

Comparative Reactivity

The compound’s reactivity differs from structurally similar chlorophenols:

| Compound | Oxidation Rate (Relative) | Reduction Ease | Substitution Sites |

|---|---|---|---|

| This compound | 1.0 (baseline) | Moderate | C4 > C2 |

| 2,4-Dichlorophenol | 2.3× faster | High | C4 ≈ C2 |

| 4-Chloro-3-nitrophenol | 0.6× slower | Low | C2 only |

科学研究应用

Chemical Properties and Structure

5-Amino-2,4-dichlorophenol has the molecular formula and features an amino group and two chlorine atoms on a phenolic ring. These structural characteristics contribute to its reactivity and biological properties, making it suitable for diverse applications.

Pharmaceutical Applications

-

Oxidative Hair Dyes

- This compound is primarily used as an intermediate in oxidative hair dyes. It undergoes oxidation to form stable colorants, typically utilized in concentrations not exceeding 3% in formulations due to safety assessments .

-

Antimicrobial Properties

- Research indicates that derivatives of this compound exhibit antimicrobial properties. Modifications can enhance efficacy against specific pathogens, suggesting potential for pharmaceutical development targeting infections .

Agricultural Applications

- Insecticide Development

- The compound serves as an intermediate in synthesizing chitin synthesis inhibitors like hexaflumuron, which are effective against pests such as bollworms. These inhibitors disrupt normal growth processes in insects, making them valuable for pest management .

Chemical Synthesis Applications

- Intermediate in Organic Synthesis

- This compound is crucial for various organic synthesis processes. Its ability to undergo electrophilic aromatic substitution allows chemists to create a wide range of derivatives for specific applications .

Research highlights the following biological activities:

- Antioxidant Activity : Exhibits the ability to scavenge free radicals and reduce oxidative stress markers in cells.

- Cytotoxicity : Demonstrates cytotoxic effects against various cancer cell lines by inducing apoptosis .

- Genotoxicity : Mixed results have been reported; some studies indicate no significant mutagenic effects while others suggest potential genotoxicity under specific conditions .

Safety and Toxicological Assessments

A thorough evaluation of the safety profile of this compound reveals:

- Acute Toxicity : In animal studies (Wistar rats), doses up to 480 mg/kg did not result in mortality but caused transient symptoms like salivation and lethargy. Significant effects on liver and kidney weights were observed at higher doses .

- Dermal Absorption : Studies suggest that the compound may penetrate skin layers but further investigation is needed to assess systemic toxicity potential .

作用机制

The mechanism of action of 5-Amino-2,4-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through different pathways. For example, the amino group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

相似化合物的比较

Similar Compounds

2,4-Dichlorophenol: Lacks the amino group, making it less reactive in certain chemical reactions.

5-Amino-2-chlorophenol: Contains only one chlorine atom, resulting in different reactivity and properties.

4-Aminophenol: Lacks chlorine substituents, leading to distinct chemical behavior.

Uniqueness

5-Amino-2,4-dichlorophenol is unique due to the presence of both amino and dichloro substituents, which confer specific reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

生物活性

5-Amino-2,4-dichlorophenol (5-Amino-DCP) is a chemical compound with significant biological activity, primarily studied for its potential applications in various fields including biochemistry, pharmacology, and environmental science. This article explores the compound's biological mechanisms, toxicological effects, and its applications in scientific research.

Chemical Structure and Properties

5-Amino-DCP is characterized by its molecular formula and features both amino and dichloro substituents on a phenolic ring. This unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 176.02 g/mol |

| Melting Point | 98-100 °C |

| Solubility | Soluble in water |

The biological activity of 5-Amino-DCP is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of proteins involved in critical biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : 5-Amino-DCP may inhibit specific enzymes, affecting metabolic pathways.

- Oxidative Stress Response : The compound can induce oxidative stress, leading to cellular responses that may have therapeutic implications.

- Signal Transduction Pathways : It may modulate signaling pathways that are critical for cell survival and proliferation.

Toxicological Studies

Research indicates that 5-Amino-DCP exhibits varying degrees of toxicity depending on the dosage and exposure duration. In a study conducted on rats, the compound was administered at different concentrations to evaluate its acute toxicity:

| Dose (mg/kg) | Observations | Effects |

|---|---|---|

| 0 | Control | No adverse effects |

| 300 | No mortality observed | Minor behavioral changes |

| 480 | Lethargy, salivation | Significant changes in liver weight |

| 5000 | Body weight reduction | Severe liver and kidney damage noted |

These findings suggest that while lower doses may be tolerated without severe effects, higher concentrations can lead to significant organ damage and toxicity.

Case Studies

- Study on Enzyme Interaction : A study investigated the interaction of 5-Amino-DCP with cytochrome P450 enzymes. Results indicated that the compound could act as a substrate or inhibitor, affecting drug metabolism.

- Environmental Impact Assessment : Research has shown that 5-Amino-DCP can affect aquatic organisms, leading to bioaccumulation and toxicity in fish species. This raises concerns regarding its environmental persistence and potential ecological risks.

Applications in Scientific Research

5-Amino-DCP is utilized across various scientific domains:

- Biochemistry : As a substrate in enzyme assays to study metabolic pathways.

- Pharmaceutical Development : Investigated for potential therapeutic properties due to its ability to modulate biological processes.

- Industrial Chemistry : Used as an intermediate in the synthesis of dyes and agrochemicals.

Comparison with Similar Compounds

The biological activity of 5-Amino-DCP can be contrasted with related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,4-Dichlorophenol | Lacks amino group | Less reactive; primarily toxic |

| 4-Aminophenol | Lacks chlorine substituents | Different reactivity; used in analgesics |

| 3-Amino-2,4-dichlorophenol | Similar structure but different effects | Investigated for sensitization potential |

属性

IUPAC Name |

5-amino-2,4-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHMVRPABQUYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192625 | |

| Record name | Phenol, 5-amino-2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39489-79-7 | |

| Record name | Phenol, 5-amino-2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39489-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-amino-2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,4-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 5-Amino-2,4-dichlorophenol allow it to act as a ligand in the Mn(II) complex, and what role does this complex play in the dye-sensitized solar cell?

A: this compound possesses both a phenolic oxygen and an amino nitrogen, both of which can donate electron pairs. This ability to donate two electron pairs allows the molecule to act as a bidentate ligand, forming a stable complex with the Mn(II) ion [].

Q2: Are there any spectroscopic data available to characterize the this compound-Mn(II) complex?

A: While the paper mentions that the Mn(II) complex was characterized by its structural and optical properties, it doesn't provide specific spectroscopic data []. Further research and publications would be needed to delve into specific spectroscopic characterization techniques employed, such as UV-Vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (NMR), which could provide insights into the electronic structure and bonding within the complex.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。